N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS: 891114-40-2) is a heterocyclic compound with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol. Its structure features a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group and at position 2 with an acetamide moiety. The compound is synthesized for research purposes, particularly in pharmaceutical chemistry, but its specific biological activities remain underexplored in the provided literature .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWTOGEGVYRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with acetic anhydride to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to yield the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are often modified at positions 2 and 5 to tune physicochemical and pharmacological properties. Below is a comparative analysis with structurally analogous compounds:
Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 2,4-dimethylphenyl group is a common feature in several analogs (e.g., 7e, 5h).
- Heterocyclic Modifications : Replacing the acetamide with a thiazole (7e) or indole (8t, 5h) introduces additional hydrogen-bonding or π-stacking capabilities, which may influence target binding .
- Molecular Weight : Derivatives with bulkier substituents (e.g., 8t, 5h) exhibit higher molecular weights (>400 g/mol), which could impact solubility and bioavailability .
Key Insights :
- Enzyme Inhibition : Compounds like 8t and methoxy-chlorophenyl derivatives show potent enzyme inhibition, suggesting the 1,3,4-oxadiazole scaffold’s versatility in targeting diverse enzymes .
- Lack of Data for Target Compound : Unlike its analogs, the target compound (891114-40-2) lacks reported biological screening data, highlighting a gap in current research .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered oxadiazole ring, which is known for its diverse biological activities. The molecular formula is with a molar mass of approximately 259.30 g/mol. The unique structure contributes to its interaction with biological systems.
Antitumor Activity
Recent studies have highlighted the antitumor potential of oxadiazole derivatives, including this compound. This compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
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Case Study : In a study involving lung cancer cell lines (A549, HCC827, NCI-H358), the compound exhibited varying degrees of cytotoxicity. The IC50 values were determined using both two-dimensional (2D) and three-dimensional (3D) assays. For instance:
Cell Line IC50 (μM) in 2D IC50 (μM) in 3D A549 6.75 ± 0.19 9.31 ± 0.78 HCC827 6.26 ± 0.33 20.46 ± 8.63 NCI-H358 6.48 ± 0.11 16.00 ± 9.38
This data indicates that while the compound shows promising antitumor activity in vitro, it also affects normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells without impacting healthy cells .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interfere with cellular pathways related to:
- Metabolism : Potential modulation of metabolic pathways that are crucial for cancer cell proliferation.
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.
These mechanisms align with the broader understanding of oxadiazole derivatives in medicinal chemistry .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the oxadiazole ring can significantly alter biological activity:
| Compound Variation | Observed Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antitumor activity |
| Modification of phenyl substituents | Altered selectivity and potency |
Research indicates that small changes in chemical structure can lead to substantial differences in biological outcomes .
Conclusion and Future Directions
This compound presents a promising avenue for further research in cancer therapeutics due to its demonstrated biological activity and potential mechanisms of action. Future studies should focus on:
- Optimization of Chemical Structure : Enhancing selectivity and potency against cancer cells while minimizing toxicity to normal cells.
- In Vivo Studies : Transitioning from in vitro findings to animal models to evaluate efficacy and safety profiles.
- Mechanistic Studies : Further elucidating the pathways affected by this compound will aid in understanding its full therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted acetamide precursors with heterocyclic intermediates. Key steps include:
- Schiff base formation : Reacting 2,4-dimethylphenyl-substituted hydrazine derivatives with carbonyl compounds under reflux conditions (e.g., acetone, ethanol) .
- Oxadiazole ring closure : Using dehydrating agents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core. For example, intermediates such as 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline can be adapted by substituting the furan group with 2,4-dimethylphenyl .
- Recrystallization : Ethanol or DMF-AcOH mixtures are commonly used to purify the final product .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Schiff base formation | Benzaldehyde derivatives, reflux | 65-80 | |
| Oxadiazole closure | POCl₃, 80°C, 6 h | 72-85 | |
| Purification | Ethanol recrystallization | >95% purity |
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The 2,4-dimethylphenyl protons appear as doublets (δ 6.8–7.2 ppm), while the oxadiazole C=O group resonates at ~168–170 ppm .
- IR Spectroscopy : Key peaks include N-H stretching (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1550–1600 cm⁻¹) .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry; for example, thiadiazole analogs show planar oxadiazole rings with bond lengths of 1.30–1.35 Å (C=N) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
Methodological Answer:
- Substituent variation : Replace the 2,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding .
- Biological assays : Test derivatives against enzymes like lipoxygenase (LOX) or acetylcholinesterase (AChE) to correlate substituents with IC₅₀ values. For example, chloro-substituted analogs show enhanced LOX inhibition (IC₅₀: 12–18 µM) .
- Data analysis : Use multivariate regression to link substituent Hammett constants (σ) with activity trends .
Q. Table 2: SAR of Selected Derivatives
| Substituent | Biological Activity (IC₅₀, µM) | Reference |
|---|---|---|
| 2,4-Dimethylphenyl | LOX inhibition: 25.3 | |
| 4-Chlorophenyl | LOX inhibition: 14.7 | |
| 3-Methoxyphenyl | AChE inhibition: 8.9 |
Q. What computational methods predict the electronic properties and binding modes of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G* models optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV), indicating charge-transfer potential .
- Molecular Docking : AutoDock Vina or Schrödinger Suite simulates interactions with targets (e.g., LOX or AChE). The oxadiazole ring often forms π-π stacking with aromatic residues (e.g., Phe360 in LOX) .
- MESP Analysis : Maps electrostatic potential to identify nucleophilic/electrophilic sites for reactivity predictions .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control experiments : Verify purity via HPLC (>98%) and exclude solvent interference (e.g., DMSO cytotoxicity) .
- Assay standardization : Use identical enzyme concentrations (e.g., 0.1 U/mL LOX) and incubation times (30 min) .
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in antiproliferative IC₅₀ values may stem from cell line variability (e.g., HeLa vs. MCF-7) .
Q. What in vitro/in vivo models are suitable for toxicological profiling?
Methodological Answer:
- In vitro : HepG2 cells assess hepatotoxicity via MTT assay (24–48 h exposure) .
- In vivo : Sprague-Dawley rats (30–50 mg/kg oral dose) monitor carcinogenicity over 12–24 months. For example, nitrofuran analogs induce forestomach tumors, requiring histopathology .
- ADMET prediction : SwissADME or pkCSM models estimate bioavailability (%F >50%) and Ames test negativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
